molecular formula C16H18O B14279672 Benzenepropanol, 3-(phenylmethyl)- CAS No. 136416-18-7

Benzenepropanol, 3-(phenylmethyl)-

Cat. No.: B14279672
CAS No.: 136416-18-7
M. Wt: 226.31 g/mol
InChI Key: FXSBQOMJPAJYKN-UHFFFAOYSA-N
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Description

It is a colorless liquid with a mild, pleasant odor

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanol, 3-(phenylmethyl)- can be achieved through several methods. One common method involves the reduction of 3-Phenylpropanal using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . Another method involves the hydrogenation of cinnamyl alcohol in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of Benzenepropanol, 3-(phenylmethyl)- typically involves the catalytic hydrogenation of cinnamyl alcohol. This process is carried out under high pressure and temperature conditions using a palladium or platinum catalyst to achieve high yields .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, hydroxide ions

Major Products Formed:

    Oxidation: 3-Phenylpropanal, 3-Phenylpropanoic acid

    Reduction: 3-Phenylpropanol

    Substitution: Various substituted benzene derivatives

Mechanism of Action

The mechanism of action of Benzenepropanol, 3-(phenylmethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function .

Comparison with Similar Compounds

    Benzyl Alcohol: Similar in structure but lacks the propanol group.

    Cinnamyl Alcohol: Contains a double bond in the propanol chain.

    3-Phenylpropanal: An aldehyde derivative of Benzenepropanol, 3-(phenylmethyl)-.

Uniqueness: Benzenepropanol, 3-(phenylmethyl)- is unique due to its combination of a benzene ring and a propanol group, which imparts specific chemical properties and reactivity. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

136416-18-7

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

3-(3-benzylphenyl)propan-1-ol

InChI

InChI=1S/C16H18O/c17-11-5-10-15-8-4-9-16(13-15)12-14-6-2-1-3-7-14/h1-4,6-9,13,17H,5,10-12H2

InChI Key

FXSBQOMJPAJYKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC(=C2)CCCO

Origin of Product

United States

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